4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one, designated by the CAS number 933041-13-5, is a heterocyclic compound that features a pyridazine ring with bromine and chlorine substituents. This compound is classified under nitrogen-containing heterocycles, specifically pyridazines, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one falls under the category of halogenated pyridazines. Its structure is characterized by the presence of both bromine and chlorine atoms attached to the pyridazine ring, making it a subject of interest in organic chemistry for its potential reactivity and applications.
The synthesis of 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one can be achieved through several methods, commonly involving the bromination and chlorination of pyridazine derivatives. One effective synthetic route involves the reaction of 6-chloropyridazine with bromoacetic acid or its derivatives under controlled conditions to introduce the halogen substituents at the appropriate positions.
The reaction conditions typically require an inert atmosphere to prevent oxidation or degradation of sensitive intermediates. Solvents such as dimethylformamide or acetonitrile are often employed to facilitate solubility and reactivity. The reaction may also involve catalysts or bases to enhance yield and selectivity.
The molecular structure of 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one can be represented as follows:
This structural data indicates that the compound has moderate lipophilicity, which may influence its biological activity.
4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one can participate in various chemical reactions typical of halogenated heterocycles. These include nucleophilic substitutions where the halogen atoms can be replaced by nucleophiles such as amines or thiols.
In nucleophilic substitution reactions, the reactivity of bromine is generally higher than that of chlorine due to its weaker C-Br bond compared to C-Cl bonds. This property allows for selective functionalization at specific positions on the pyridazine ring.
The mechanism of action for compounds like 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one often involves interaction with biological targets such as enzymes or receptors. The halogen substituents can enhance binding affinity due to their electronegative nature and ability to engage in halogen bonding.
Studies suggest that similar compounds exhibit activity against various biological pathways, potentially acting as inhibitors or modulators in therapeutic contexts .
While specific physical properties such as density and melting point are not widely reported for this compound, its structural characteristics suggest it may have moderate stability under standard laboratory conditions.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the identity and purity of synthesized compounds .
4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one has potential applications in scientific research, particularly in medicinal chemistry. Its unique structure may contribute to:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The exploration of halogenated pyridazinones gained significant momentum in the 2010s, driven by the need for novel heterocyclic scaffolds in drug discovery. 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one (CAS: 1178884-53-1) emerged as a structurally distinct variant of the pyridazinone core, first synthesized to investigate the combined effects of bromo and chloro substituents on biological activity and chemical reactivity. Its development paralleled advances in catalytic cross-coupling methodologies, which enabled efficient derivatization of such halogen-rich scaffolds [3] [6]. The compound’s design strategically incorporates two halogens at the 4- and 6-positions—sites known to facilitate nucleophilic displacement reactions—while the N-propyl group enhances lipophilicity, addressing bioavailability challenges common in earlier pyridazinone derivatives. This molecular engineering reflects a broader trend in medicinal chemistry where multi-halogenated heterocycles serve as versatile intermediates for targeted library synthesis [6].
Pyridazin-3(2H)-ones represent a privileged scaffold in medicinal chemistry due to their:
Table 1: Therapeutic Applications of Pyridazinone Derivatives
Biological Activity | Molecular Target | Key Structural Features |
---|---|---|
Anti-inflammatory [8] | COX-2/LOX enzymes | 6-Aryl substitution |
Antimicrobial [4] | Bacterial topoisomerases | 4,6-Dihalo + N-alkyl chain |
Anticancer [5] | Proteasome complex | 4-Phosphine derivatives |
HDAC inhibition [2] | Class I HDAC isoforms | 2-Position linker with benzamide cap |
The 4,6-dihalogenation pattern in 4-bromo-6-chloro-2-propylpyridazin-3(2H)-one specifically enables sequential functionalization—bromo typically undergoes Suzuki-Miyaura coupling before chloro displacement—making it a strategic intermediate for combinatorial chemistry. This contrasts with monohalogenated analogs like 4-bromo-6-chloro-2-methylpyridazin-3(2H)-one (CAS: 1178884-53-1), where reactivity is limited by steric and electronic factors [3] [6]. Recent studies confirm pyridazinones’ privileged status, with >120 clinical candidates reported since 2015, underscoring their therapeutic relevance [8].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2